3-Ethoxy-4-methyl-1H-2-benzazepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143265-93-4 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-ethoxy-4-methyl-1H-2-benzazepine |
InChI |
InChI=1S/C13H15NO/c1-3-15-13-10(2)8-11-6-4-5-7-12(11)9-14-13/h4-8H,3,9H2,1-2H3 |
InChI Key |
RBUKBSISIAZILS-UHFFFAOYSA-N |
SMILES |
CCOC1=NCC2=CC=CC=C2C=C1C |
Canonical SMILES |
CCOC1=NCC2=CC=CC=C2C=C1C |
Synonyms |
1H-2-Benzazepine,3-ethoxy-4-methyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethoxy 4 Methyl 1h 2 Benzazepine and Analogues
Historical and Early Approaches to Benzazepine Core Structures
The synthesis of the benzazepine core has been a subject of interest for organic chemists for many years. Early strategies often involved multi-step sequences with moderate yields. One of the classical methods for the construction of dihydroisoquinoline rings, which can be seen as a related precursor to certain benzazepine structures, is the Bischler-Napieralski reaction . wikipedia.orgorganic-chemistry.orgslideshare.net This reaction typically involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3). wikipedia.orgorganic-chemistry.org While primarily used for six-membered rings, modifications and alternative strategies were necessary to access the seven-membered benzazepine system.
Early syntheses of benzazepines were often lengthy and lacked the efficiency of modern methods. For instance, the preparation of some 2-benzazepine derivatives required multiple steps, which hindered the rapid generation of diverse analogs for structure-activity relationship studies.
Targeted Synthesis of 3-Ethoxy-4-methyl-1H-2-benzazepine
While a direct, single-publication synthesis of this compound is not readily found in the literature, its synthesis can be envisioned through established methodologies applied to appropriately designed precursors.
Base-Mediated Ring Expansion Strategies for 2-Benzazepine Formation
Base-mediated ring expansion reactions represent a powerful tool for the synthesis of medium-sized rings like benzazepines. Although direct examples for the synthesis of this compound via this method are scarce, the general principle can be applied. For instance, ring expansion of appropriately substituted isochinolinium salts or related nitrogen-containing heterocycles can lead to the formation of the 2-benzazepine skeleton.
One plausible, albeit not explicitly documented, approach could involve the use of a suitably substituted dihydroisoquinoline precursor. A base could then facilitate a rearrangement, such as a Stevens or Sommelet-Hauser type rearrangement, to expand the six-membered ring to the desired seven-membered benzazepine. The specific base and reaction conditions would be critical for directing the regioselectivity of the ring expansion.
Precursor Design and Optimization in the Synthesis of this compound
The rational design of precursors is paramount for the successful synthesis of the target molecule. A logical precursor for this compound would be a substituted phenethylamine (B48288) derivative. wikipedia.orgnih.govnih.gov
A potential starting material for such a precursor is 3-ethoxy-4-methoxybenzaldehyde. A patent describes the synthesis of this compound from isovanillin (B20041) and a halogenated ethane (B1197151) in the presence of a base and a phase transfer catalyst. beilstein-journals.org This aldehyde could then be subjected to a series of reactions, including a Henry reaction or a Wittig-type olefination, to introduce the necessary carbon framework. Subsequent reduction and functional group manipulations would lead to a phenethylamine derivative ready for cyclization.
| Precursor Design Strategy | Key Starting Material | Potential Reaction Sequence |
| Phenethylamine Cyclization | 3-Ethoxy-4-methoxybenzaldehyde | 1. Nitration2. Henry or Wittig reaction3. Reduction of nitro and other functional groups4. Acylation5. Intramolecular cyclization (e.g., Friedel-Crafts)6. Methylation |
Modern Strategies for Constructing 2-Benzazepine Rings
Modern organic synthesis has provided more efficient and versatile methods for the construction of complex heterocyclic systems like 2-benzazepines. These methods often offer milder reaction conditions, greater functional group tolerance, and improved yields compared to historical approaches.
Radical Cyclization Protocols in 2-Benzazepine Synthesis
Radical cyclization has emerged as a powerful technique for the formation of seven-membered rings. The synthesis of 2-benzazepine derivatives has been successfully achieved through 7-endo radical cyclization of N-o-bromobenzylitaconamides or N-o-bromobenzylmethacrylamides. These precursors can be prepared in a few steps from commercially available starting materials. The key step involves the generation of an aryl radical from the o-bromoaryl moiety, which then undergoes an intramolecular cyclization onto the tethered alkene.
| Radical Cyclization Approach |
| Precursors: N-o-bromobenzylitaconamides or N-o-bromobenzylmethacrylamides |
| Key Step: 7-endo radical cyclization |
| Advantages: Convenient, multi-gram scale possible |
Ring-Closing Metathesis (RCM) Approaches for Benzazepine Scaffolds
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including nitrogen-containing heterocycles. nih.gov This method utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the intramolecular cyclization of a diene precursor, releasing ethylene (B1197577) as a byproduct. RCM has been successfully applied to the synthesis of various benzazepine scaffolds.
The strategy involves the synthesis of an acyclic precursor containing two terminal double bonds at appropriate positions to allow for a 7-membered ring closure. For the synthesis of a 2-benzazepine, this would typically involve a substituted N-allyl-o-vinylaniline derivative or a similar diene. The choice of catalyst and reaction conditions is crucial for the efficiency and stereoselectivity of the ring closure.
| RCM Approach for Benzazepines |
| Precursor: Acyclic diene (e.g., N-allyl-o-vinylaniline derivative) |
| Catalyst: Ruthenium-based (e.g., Grubbs' catalyst) |
| Key Step: Intramolecular olefin metathesis |
| Advantages: High functional group tolerance, formation of unsaturated benzazepines |
Azide (B81097) Rearrangement Chemistry for Benzoazepine Construction
A novel and effective method for the synthesis of benzoazepine analogues utilizes an azide rearrangement reaction starting from ortho-arylmethylbenzyl azide derivatives. nih.govacs.org This approach leverages the chemistry of azides as a nitrogen source to construct the seven-membered ring. acs.org The general strategy involves the generation of an iminium ion intermediate from a benzyl (B1604629) azide precursor, which then undergoes an intramolecular reaction to form the benzoazepine structure. nih.gov
In a representative study, 14 different benzoazepine analogues were synthesized with yields ranging from moderate to excellent. nih.govacs.org The synthesis begins with a Suzuki cross-coupling reaction to create a biarylmethane aldehyde product, which is then converted to the corresponding ortho-arylmethylbenzyl azide substrate. nih.gov The subsequent acid-mediated rearrangement of the azide leads to the final benzoazepine product. nih.gov
The efficiency of the reaction is influenced by the electronic properties of the substituents on the aromatic rings. For instance, an electron-withdrawing fluorine atom on aryl ring A resulted in a 98% yield for the corresponding product. nih.govacs.org Conversely, an electron-donating methoxy (B1213986) group at a similar position led to a significantly lower yield of 54%, which is attributed to the destabilization of the iminium ion intermediate. nih.govacs.org However, a chlorine atom at the same position furnished the desired product in an excellent yield of 97%. nih.govacs.org
| Substrate No. | Substituent on Aryl Ring A | Product No. | Yield (%) |
|---|---|---|---|
| 17h | 7-Fluoro | 18h | 98 |
| 17i | 8-Methoxy | 18i | 54 |
| 17j | 8-Chloro | 18j | 97 |
Transition Metal-Catalyzed Annulation Reactions for Benzazepine Derivatives
Transition-metal-catalyzed annulation reactions, particularly those involving C-H bond activation, have become powerful and sustainable strategies for synthesizing benzazepines. bohrium.comresearchgate.net These methods offer high efficiency and atom economy for creating the seven-membered heterocyclic ring system. researchgate.net Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the construction of different benzazepine isomers through diverse annulation pathways such as (5+2), (4+3), and (6+1) cycloadditions. bohrium.com
Iridium(III) catalysis has been effectively used for the synthesis of benzazepine derivatives. One notable application is in the (5+2) annulation reaction to produce 1-benzazepines. bohrium.com A highly efficient method for preparing chiral tetrahydro-3-benzazepines involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. nih.gov This protocol utilizes an N,P-ligated iridium complex and demonstrates broad substrate scope, converting both 1-aryl and 1-alkyl substituted ene-carbamates into the desired chiral products with excellent enantioselectivity and high yields. nih.gov This approach has also been successfully applied to the gram-scale synthesis of pharmaceutically relevant molecules like (S)-trepipam and (S)-fenoldopam. nih.gov
In a related context, rhodium(III) catalysis, which shares mechanistic similarities, has been used for the [4+3] annulation of benzamides with α,β-unsaturated aldehydes to form 2-benzazepines. bohrium.com Rh(III) catalysts have also been employed in the synthesis of 5H-benzo[c]imidazo[1,2-a]azepine derivatives through a cascade reaction involving C(sp2)−H alkenylation followed by intramolecular nucleophilic substitution. researchgate.net Another Rh(III)-catalyzed protocol allows for the synthesis of 2-benzazepine derivatives from benzylamines and Morita–Baylis–Hillman (MBH) adducts via C(sp2)–H activation. acs.org
Palladium catalysis is a versatile tool for constructing benzazepine rings through C-H activation and cycloaddition reactions. snnu.edu.cn A one-pot palladium-catalyzed oxidative cycloaddition of isatins with various alkynes provides ready access to benzazepine structures, which are significant in medicinal chemistry. nih.govresearchgate.net
For the synthesis of 3-benzazepines, a palladium-catalyzed (5+2) annulation of α,α-disubstituted phenethylamines with allenes has been reported. researchgate.net Another strategy involves the palladium-catalyzed oxidative cycloaddition through C-H/N-H activation, demonstrating the utility of this approach. nih.gov Furthermore, palladium catalysis has been central to the development of chemodivergent syntheses, leading to isochromenone-fused benzazepines through an intramolecular oxypalladation-initiated cascade. rsc.org These reactions highlight palladium's effectiveness in facilitating complex transformations to build diverse benzazepine frameworks. mdpi.com
Multi-component Reaction Pathways for Benzazepine Synthesis
Multi-component reactions (MCRs) offer a highly efficient and convergent approach to synthesizing complex heterocyclic scaffolds like benzazepines from simple starting materials in a single step. nih.gov This strategy is particularly valuable for creating diverse molecular libraries for drug discovery. nih.govbeilstein-journals.org
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used for this purpose. In one pathway, an Ugi reaction involving an aminophenylketone, an isocyanide, Boc-glycine, and an aldehyde, followed by an acid-mediated deprotection and cyclization, yields 1,4-benzodiazepines with four points of diversity in good yields. nih.gov A similar Ugi/deprotection/cyclization (UDC) strategy has been applied to synthesize various benzodiazepine (B76468) scaffolds. beilstein-journals.org For instance, a two-step sequence starting from Boc glycine (B1666218) can rapidly produce 1,4-benzodiazepines. nih.gov
Furthermore, a multi-component, multi-catalyst reaction ((MC)²R) system using Rh(I)/Pd(0) has been developed for the synthesis of aza-dibenzazepines from vinylpyridines, arylboronic acids, and amines in a domino process without the need for intermediate isolation. allfordrugs.com These MCR-based methods significantly improve synthetic efficiency compared to traditional linear syntheses. nih.gov
| Reaction Type | Key Components | Catalyst/Conditions | Scaffold Produced |
|---|---|---|---|
| Ugi-4CR / Deprotection / Cyclization | Aminophenylketones, Isocyanide, Boc-glycine, Aldehyde | i) MeOH; ii) TFA in DCE | 1,4-Benzodiazepine |
| (MC)²R | Vinylpyridines, Arylboronic acids, Amines | Rh(I)/Pd(0) | Aza-dibenzazepine |
Sustainable and Green Chemistry Methodologies in Benzazepine Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally benign methods for synthesizing benzazepines and related compounds. mdpi.com These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net
One key strategy is the use of multi-component reactions (MCRs), which are inherently greener as they reduce the number of synthetic steps and purification procedures. researchgate.net Solvent-free synthesis is another important green methodology. For example, 1,5-benzodiazepine derivatives have been synthesized using a SrFe₁₂O₁₉ magnetic nanocatalyst under solvent-free conditions, which allows for easy catalyst recovery and reuse. researchgate.net Similarly, a mixed ferrite (B1171679) (Zn₀.₆Ni₀.₂Cu₀.₂Fe₂O₄) nanocatalyst has been used for the one-pot condensation of o-phenylene diamine and ketones without any solvent. researchgate.net
The use of water as a reaction medium is a cornerstone of green chemistry. An efficient and practical one-step synthesis of various heterocyclic compounds has been achieved by performing the cyclization reaction in water, avoiding the need for metal catalysts or ligands. rsc.org Other green approaches include the use of recyclable zeolite catalysts researchgate.net and the development of transition-metal-free reaction pathways, such as the synthesis of benzo[b]thiophenes from o-halovinylbenzenes and K₂S, which avoids costly and toxic heavy metal catalysts. organic-chemistry.orgrsc.org
Stereoselective Synthesis of Benzazepine Derivatives
The development of stereoselective methods for synthesizing benzazepine derivatives is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. researchgate.net
A notable example is the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates, which provides access to a variety of chiral tetrahydro-3-benzazepines with excellent enantioselectivity (91–99% ee) and high yields. nih.gov This method's utility was demonstrated in the enantioselective synthesis of the dopamine (B1211576) D1 agonist (S)-fenoldopam and the antipsychotic agent (S)-trepipam. nih.gov
| Substrate No. | Substituent | Product No. | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1a | 4-MeO-Ph | 2a | 98 | 99 |
| 1b | Ph | 2b | 95 | 96 |
| 1d | 4-F-Ph | 2d | 96 | 97 |
| 1s | (for Fenoldopam synthesis) | 2s | 95 | 99 |
Another approach involves the stereoselective addition of cyanide to a 3-methyl-1-phenyl-2,3-dihydro-1H-3-benzazepine intermediate, which yields a 15:1 mixture of trans/cis diastereomers of the corresponding 2-carbonitrile product in 83% yield. thieme-connect.com The resulting diastereomers can be separated and further manipulated, for example, by reduction to the corresponding aminomethyl derivatives, providing a template for further diversification of the benzazepine scaffold. thieme-connect.com Additionally, the condensation reaction of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with benzaldehyde (B42025) derivatives has been shown to stereoselectively produce the (E)-isomer of the resulting α,β-unsaturated imine-benzodiazepine. nih.gov
Reaction Mechanisms and Mechanistic Investigations
Fundamental Mechanistic Pathways for 2-Benzazepine Ring Formation
The construction of the seven-membered ring of the 2-benzazepine system can be accomplished through several fundamental mechanistic approaches, including ring expansion of smaller cyclic precursors, direct intramolecular cyclization of acyclic chains, and elegant cascade reactions that form multiple bonds in a single operation.
Detailed Analysis of Ring Expansion Mechanisms
Ring-expansion strategies offer a powerful method for assembling medium-sized rings like the azepine core, as they can circumvent the unfavorable entropic and enthalpic factors associated with direct large-ring cyclizations. researchgate.netnih.gov Two notable examples of such mechanisms are the Dowd-Beckwith and Tiffeneau-Demjanov rearrangements.
The Dowd-Beckwith ring expansion is a radical-mediated process that enlarges a cyclic ketone by incorporating an α-alkylhalo substituent. nih.govwikipedia.org The mechanism is initiated by the formation of an alkyl radical from the haloalkane side chain, which then attacks the carbonyl group to form a bicyclic ketyl intermediate. wikipedia.org This intermediate subsequently rearranges through cleavage of an endocyclic bond, resulting in an expanded ring. wikipedia.org While powerful, a common side reaction is the simple reduction of the haloalkane to an alkyl group. wikipedia.org
The Tiffeneau-Demjanov rearrangement provides a method for the one-carbon ring expansion of cycloalkanones. wikipedia.orgvanderbilt.edu The reaction typically involves a 1-aminomethyl-cycloalkanol, which, upon treatment with nitrous acid, forms a diazonium salt. wikipedia.org Subsequent expulsion of nitrogen gas generates a primary carbocation, which triggers a rearrangement and ring expansion to yield a more stable carbocation, ultimately leading to an enlarged cycloketone. wikipedia.orgyoutube.com This method is particularly effective for synthesizing five-, six-, and seven-membered rings. wikipedia.org A direct, Tiffeneau-Demjanov-type ring expansion can also be achieved using α-alkyldiazoacetates with Lewis acid-activated cyclohexanones. organic-chemistry.org
| Reaction Name | Key Precursor | Reagents | Mechanism Type | Ring Size Increase |
| Dowd-Beckwith | Cyclic β-keto ester with α-alkylhalo substituent | AIBN, Tributyltin hydride | Radical | Up to 4 carbons |
| Tiffeneau-Demjanov | 1-Aminomethyl-cycloalkanol | Nitrous Acid (HNO₂) | Cationic Rearrangement | One carbon |
Exploration of Intramolecular Cyclization Processes
Intramolecular cyclization represents one of the most direct and widely employed strategies for synthesizing the 2-benzazepine core. This approach involves the formation of a bond between two positions on a pre-functionalized acyclic precursor.
A classic method is the intramolecular Friedel-Crafts reaction . masterorganicchemistry.com This electrophilic aromatic substitution reaction can be used to form the seven-membered ring by cyclizing a suitable acyl chloride or alkyl halide tethered to a benzene (B151609) ring. masterorganicchemistry.comyoutube.com The reaction is promoted by a Lewis acid, such as AlCl₃, which generates a highly reactive acylium ion or carbocation that is attacked by the aromatic ring. masterorganicchemistry.comyoutube.com While effective for 6-membered rings, the formation of 7-membered rings via this method can be more challenging and sometimes less efficient. masterorganicchemistry.com
Intramolecular radical cyclization has emerged as a powerful and versatile tool for constructing carbocyclic and heterocyclic compounds, including 2-benzazepines. nih.govwikipedia.org These reactions are often characterized by mild conditions and high functional group tolerance. wikipedia.org The key step is the intramolecular attack of a radical onto a multiple bond. wikipedia.org For 2-benzazepine synthesis, a common pathway is the 7-endo radical cyclization of precursors like N-o-bromobenzylitaconamides or N-o-bromobenzylmethacrylamides. nih.gov The regioselectivity of the cyclization (i.e., 7-endo vs. 6-exo) can be influenced by factors such as the position of substituents on the acyclic precursor. acs.orgnih.gov
| Cyclization Type | Precursor Example | Key Reagent/Catalyst | Mechanistic Detail |
| Friedel-Crafts Acylation | 4-Arylbutanoyl chloride | AlCl₃ | Electrophilic Aromatic Substitution |
| Radical Cyclization | N-o-bromobenzylmethacrylamide | AIBN, Bu₃SnH | 7-endo Radical Attack |
Cascade Reactions and Domino Processes in Benzazepine Synthesis
Cascade reactions, also known as domino reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation from a single starting material. This approach minimizes purification steps, reduces waste, and can rapidly build molecular complexity. chemistryviews.org
The synthesis of benzazepine derivatives can be achieved through various cascade processes. For instance, photocatalyzed cascade reactions have been developed for synthesizing indole-fused benzodiazepines. chemistryviews.orgdntb.gov.uarsc.org In one example, a phenacyl radical is generated from an α-acetoxy acetophenone (B1666503) using a photocatalyst. rsc.org This radical then adds to an aniline (B41778) derivative, initiating a sequence of events including cyclization and dehydration to form the final benzodiazepine (B76468) product. chemistryviews.orgrsc.org Metal-free cascade oxidative cyclizations of 1,7-dienes have also been reported, which proceed via α-oxyalkyl or acyl radicals generated from direct C-H cleavage. researchgate.net Furthermore, electrochemically promoted tandem cyclizations provide an environmentally friendly route to tetracyclic benzazepine derivatives. rsc.org
| Cascade Reaction Type | Starting Materials | Catalyst/Promoter | Key Mechanistic Steps |
| Photocatalyzed Radical Cascade | α-Acetoxy aryl ketone, o-Indoloaniline | 10-Phenylphenothiazine (Photocatalyst) | Radical generation, addition, cyclodehydration |
| Rhodium-Catalyzed C-H Allylation/Cycloaddition | Nitrone, Allyl precursor | Rh(III) catalyst | C-H allylation, intramolecular 1,3-dipolar cycloaddition |
| Electrochemical Cascade | Amide-tethered methylenecyclopropane | Ferrocene (electrocatalytic medium) | 5-exo-trig followed by 7-endo-trig radical cyclization |
Role of Catalysis in Benzazepine Synthesis Mechanisms
Catalysis plays an indispensable role in modern organic synthesis, providing efficient and selective pathways for constructing complex molecules like 2-benzazepines. Both organometallic and radical-based catalytic systems have been instrumental in developing novel synthetic routes.
Organometallic Catalysis in C-H Activation and Cycloaddition
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds through reactions that were previously considered unfeasible. Organometallic catalysts, particularly those based on rhodium and nickel, are highly effective in promoting the formation of the 2-benzazepine ring.
Rhodium(III)-catalyzed C-H activation is a powerful strategy for the synthesis of various 2-benzazepine derivatives. acs.org This approach often involves the reaction of N-allylated benzylamines with Morita–Baylis–Hillman (MBH) adducts. acs.org The mechanism proceeds via the activation of a C(sp²)–H bond on the benzene ring, followed by intramolecular insertion of the olefin and a subsequent N-allylation reaction. acs.org Rhodium catalysis has also been employed in the synthesis of peptide-benzazepine conjugates through a double C-H activation process and in the formation of epoxy-tetrahydro-benzazepines via C-H allylation followed by an intramolecular cycloaddition. nih.govrsc.org
Nickel-catalyzed reactions offer a divergent and tunable approach to 2-benzazepine frameworks. researchgate.netnih.gov By carefully selecting the ligand, the reaction pathway can be controlled to produce different benzazepine isomers from common starting materials. researchgate.netnih.govacs.org For example, a bidentate ligand can direct the reaction towards a nucleophilic addition followed by a 1,4-acyl transfer, while a tridentate ligand promotes a selective 7-endo cyclization/cross-coupling. researchgate.netnih.gov These nickel-catalyzed methods often proceed under mild conditions and can be triggered by the cleavage of an amide N-C bond. researchgate.netnih.gov
| Metal Catalyst | Ligand Type | Reaction Type | Mechanistic Feature |
| Rhodium(III) | Cp* (pentamethylcyclopentadienyl) | C-H Activation / Annulation | Directs functionalization of C-H bonds |
| Nickel(0)/Nickel(II) | Bidentate (e.g., dppf) | Cyclization / Cross-Coupling | Ligand controls reaction pathway (e.g., acyl transfer) |
| Nickel(0)/Nickel(II) | Tridentate | Cyclization / Cross-Coupling | Ligand promotes selective 7-endo cyclization |
Radical Initiation and Propagation in Cyclization
Radical reactions provide a robust avenue for the formation of C-C and C-heteroatom bonds, and their application in cyclization reactions is a cornerstone of heterocyclic synthesis. The formation of the 2-benzazepine ring is often achieved through a carefully controlled radical cascade.
The process begins with radical initiation , where a radical is generated at a specific position on the precursor molecule. wikipedia.org This is commonly achieved by the homolytic cleavage of a weak bond, often a carbon-halogen bond, using a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a reagent such as tributyltin hydride (Bu₃SnH). wikipedia.org The tributyltin radical abstracts the halogen atom to generate an aryl or alkyl radical. wikipedia.org
Once formed, the radical undergoes an intramolecular propagation step by attacking a π-system within the same molecule. wikipedia.org In the context of 2-benzazepine synthesis, this is typically a 7-endo cyclization, where the radical attacks the inner carbon of a double bond to form the seven-membered ring. nih.govacs.org The resulting cyclized radical is then quenched, often by abstracting a hydrogen atom from the tin hydride, which also regenerates the tin radical to continue the catalytic cycle. wikipedia.org The regioselectivity between competing exo and endo cyclization pathways is a critical aspect, with the 7-endo mode being favored under specific substrate-controlled conditions for building the benzazepine core. acs.orgnih.gov
| Radical Precursor | Initiator System | Key Mechanistic Steps | Cyclization Mode |
| o-Bromobenzylmethacrylamide | AIBN / Bu₃SnH | Aryl radical formation, intramolecular attack on alkene | 7-endo-trig |
| Alkyl bromide-tethered alkylidenecyclopropane | Ni(II) catalyst | Alkyl radical generation, cyclopropane (B1198618) opening, aromatic alkylation | Tandem Radical Cyclization |
| α-Acetoxy aryl ketone | fac-Ir(ppy)₃ (photocatalyst) | Single Electron Transfer (SET), radical addition | Photoredox-Catalyzed Radical Cascade |
Kinetic Studies of 2-Benzazepine Formation Reactions
Detailed kinetic studies providing quantitative data such as rate constants, reaction orders, and activation energies for the formation of 3-Ethoxy-4-methyl-1H-2-benzazepine are not extensively documented in the available literature. However, mechanistic investigations into similar ring expansion reactions of isoquinoline (B145761) derivatives provide valuable qualitative insights into the factors influencing the reaction rate.
The formation of 2-benzazepines through the ring expansion of isoquinoline precursors is understood to proceed through several key steps. For instance, in a related metal-free synthesis of 3-benzazepines, mechanistic studies involving deuterium-labeled substrates and Density Functional Theory (DFT) calculations have been performed. These studies suggest that the reaction can proceed through competitive parallel mechanisms. researchgate.net The reactivity in such transformations is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net For example, electron-donating groups on the precursor can affect the rate of reaction. researchgate.net
The proposed mechanism for the formation of this compound involves the base-mediated formation of an anionic intermediate from a precursor like 3-ethoxy-4-methyl-4-[(methylsulfonyloxy)methyl]-1,4-dihydroisoquinoline. This is followed by a rearrangement and subsequent displacement of the leaving group to yield the seven-membered benzazepine ring. thieme-connect.de The rate of this process would be dependent on factors such as the strength of the base, the nature of the solvent, and the stability of the intermediates. While specific rate constants are not available, the reaction is typically conducted under controlled temperature conditions to manage the reaction rate and minimize side products. thieme-connect.de
The table below summarizes the key mechanistic steps and influencing factors in the absence of specific kinetic data.
| Mechanistic Step | Description | Factors Influencing Rate |
| Anion Formation | Deprotonation of the precursor by a strong base. | Base strength, solvent polarity. |
| Rearrangement | Intramolecular rearrangement of the anionic intermediate. | Electronic effects of substituents, ring strain. |
| Leaving Group Displacement | Expulsion of the leaving group to form the final product. | Nature of the leaving group, temperature. |
| This table is a generalized representation based on mechanistic studies of similar reactions. |
Stereochemical Implications of Reaction Mechanisms
The stereochemical outcome of the 2-benzazepine formation is intrinsically linked to the reaction mechanism, particularly when chiral centers are involved. The synthesis of substituted 2-benzazepines can have significant stereochemical implications, with the potential for the formation of stereoisomers.
In the synthesis of this compound from a chiral precursor, the stereochemistry of the final product is determined by the nature of the rearrangement step. The proposed mechanism for a similar base-mediated ring expansion suggests the formation of an anionic intermediate that rearranges. thieme-connect.de Depending on the precise nature of this rearrangement (e.g., concerted or stepwise, and the geometry of any intermediates or transition states), the stereochemical integrity of any chiral centers may be retained, inverted, or lost.
Studies on the asymmetric synthesis of related 3-substituted tetrahydro-2-benzazepines have highlighted that certain reaction conditions can lead to racemization. This loss of stereochemical information can occur through processes such as the deprotonation at a stereogenic center that is alpha to a stabilizing group, leading to a planar and achiral intermediate.
The following table outlines the potential stereochemical outcomes based on the reaction mechanism.
| Reaction Pathway | Stereochemical Outcome | Influencing Factors |
| Concerted Rearrangement | Potential for stereospecificity (retention or inversion). | Geometry of the transition state. |
| Stepwise Rearrangement via Planar Intermediate | Racemization or formation of diastereomers. | Stability of the intermediate, presence of acidic protons. |
| Influence of Chiral Auxiliaries | Control over the formation of a specific stereoisomer. | Nature of the auxiliary and its point of attachment. |
| This table summarizes general principles of stereochemistry in related reactions. |
Structural Analysis and Conformational Studies
Advanced Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is the cornerstone of molecular characterization. By probing how a molecule interacts with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.
NMR spectroscopy provides a map of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule. While specific experimental spectra for 3-Ethoxy-4-methyl-1H-2-benzazepine are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its constituent parts: an ethoxy group, a methyl group, a disubstituted benzene (B151609) ring, and the vinyl protons of the azepine ring.
The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet and a quartet), a singlet for the C4-methyl group, and complex multiplets for the four protons on the fused aromatic ring. The protons on the azepine ring (at C1 and C5) would also produce characteristic signals. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including those of the ethoxy and methyl substituents, the eight carbons of the benzazepine core, and the imine carbon at C3. Perturbations in chemical shifts, when compared to simpler analogues, can offer insights into the electronic effects of the substituents. irb.hr
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: This table presents predicted values based on known chemical shift ranges for similar functional groups and structures.
| Assignment | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) |
| CH₃ (C4-Methyl) | ~2.0 - 2.4 | ~15 - 25 |
| -O-CH₂-CH₃ (ethoxy) | ~4.0 - 4.5 (quartet) | ~60 - 70 |
| -O-CH₂-CH₃ (ethoxy) | ~1.3 - 1.6 (triplet) | ~14 - 18 |
| C1-H₂ | ~4.5 - 5.0 | ~50 - 60 |
| C5-H | ~6.0 - 6.5 | ~120 - 130 |
| Aromatic-H | ~7.0 - 7.5 | ~125 - 140 |
| C3 (Imine) | - | ~155 - 165 |
| C4 (Alkene) | - | ~130 - 140 |
Infrared spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show a combination of characteristic absorption bands. These include C-H stretching vibrations for both the aromatic ring and the aliphatic ethoxy and methyl groups, C=C and C=N stretching vibrations from the azepine ring system, and a strong C-O stretching band corresponding to the ethoxy ether linkage. nih.gov
Table 2: Expected Characteristic IR Absorption Bands for this compound Note: This table presents predicted absorption ranges based on standard functional group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Ethoxy, Methyl | 2850 - 3000 |
| C=N Stretch | Imine in Azepine Ring | 1620 - 1680 |
| C=C Stretch | Benzene and Azepine Rings | 1450 - 1600 |
| C-O Stretch | Ethoxy Ether | 1050 - 1250 |
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. The molecular formula for this compound is C₁₃H₁₅NO. High-resolution mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass. Common fragmentation pathways would likely involve the loss of the ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group, as well as the loss of the methyl radical (•CH₃). mdpi.com
X-ray Crystallographic Studies of Benzazepine Scaffolds
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, numerous studies on related benzazepine derivatives have been published. nih.govmdpi.comnih.govresearchgate.net These studies consistently show that the seven-membered azepine ring is non-planar, typically adopting a boat- or twist-boat-like conformation. The fusion of the benzene ring introduces significant conformational constraints. The precise conformation is influenced by the substitution pattern on the ring. nih.gov
Table 3: Representative Crystallographic Data for a Substituted Benzazepine Analog Note: Data extracted from a published structure of a related benzazepine derivative to illustrate typical geometric parameters.
| Parameter | Typical Value | Reference |
| C-C (aromatic) bond length | 1.38 - 1.41 Å | nih.gov |
| C-N bond length | 1.35 - 1.45 Å | mdpi.com |
| C=C bond length | 1.33 - 1.35 Å | mdpi.com |
| Ring Puckering Parameters | Varies (non-planar) | nih.gov |
Conformational Dynamics of the 2-Benzazepine Ring System
Due to the non-planar nature of the seven-membered ring, the 2-benzazepine system is not static. It can undergo conformational changes, most notably a process known as ring inversion or ring-flipping. This dynamic process involves the interconversion between two energetically accessible conformations. Studies on related 1H-1-benzazepines using techniques like variable-temperature NMR have shown that these inversions have specific energy barriers. thieme-connect.de The rate of this inversion is influenced by the nature and size of the substituents on the ring. For 2-benzazepines, a similar dynamic equilibrium is expected, where the ring flips between two stable conformations.
Influence of Ethoxy and Methyl Substituents on Molecular Geometry and Conformation
Substituents on the benzazepine core exert significant influence through both electronic and steric effects.
Electronic Effects : The ethoxy group at C3 and the methyl group at C4 are both considered electron-donating groups. The oxygen of the ethoxy group can donate electron density into the π-system of the azepine ring through resonance. The methyl group donates electron density via an inductive effect. These donations can affect the electron distribution and reactivity of the diene moiety within the seven-membered ring. beilstein-journals.orgdoi.org
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule from first principles. For a novel or understudied compound like 3-Ethoxy-4-methyl-1H-2-benzazepine, DFT studies would provide foundational insights.
A primary application of DFT would be the elucidation of the electronic structure of this compound. This would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. Key outputs from these calculations would include:
Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Electron Density Distribution: Mapping of how electrons are distributed across the molecule, highlighting regions of high and low electron density.
Molecular Electrostatic Potential (MEP) Maps: Visualization of the electrostatic potential on the molecule's surface, which is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Mulliken and Natural Population Analysis (NPA): Assignment of partial atomic charges, which offers a quantitative measure of the charge distribution and helps in understanding the polarity of different bonds within the molecule. researchgate.net
These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) that balances computational cost with accuracy. researchgate.netepstem.netbohrium.com
The reactivity of a molecule is intimately linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net DFT calculations provide the energies and spatial distributions of these orbitals.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. bohrium.comnih.gov A smaller gap generally suggests that the molecule is more reactive.
Orbital Distribution: The location of the HOMO and LUMO within the molecule's structure indicates the most likely sites for electron donation (HOMO) and electron acceptance (LUMO), respectively. This is fundamental for predicting how the molecule will interact with other reagents. researchgate.net
Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, providing further quantitative measures of the molecule's reactivity. bohrium.comnih.gov
Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanics describes the static, optimized structure, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. researchgate.netresearchgate.net For a flexible molecule like this compound, which contains a seven-membered ring and rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape.
An MD simulation would involve:
Placing the molecule in a simulated environment (e.g., a box of solvent molecules).
Assigning initial velocities to the atoms.
Calculating the forces between atoms using a force field.
Solving Newton's equations of motion to track the trajectory of each atom over time.
The resulting trajectories would reveal the different stable and metastable conformations the molecule can adopt, the energy barriers between them, and their relative populations. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.
In Silico Modeling of Reaction Pathways and Transition States
Computational methods can be used to model the entire course of a chemical reaction involving this compound. This is particularly useful for understanding reaction mechanisms, predicting products, and optimizing reaction conditions.
This type of modeling involves:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to confirm the connection.
These studies provide a detailed, atomistic view of how chemical transformations occur, which is often difficult to obtain through experimental means alone.
Rational Design and Prediction of Novel Benzazepine Structures
The insights gained from the computational studies described above would form a strong foundation for the rational design of new benzazepine derivatives with desired properties. nih.gov For instance, if a particular region of this compound was identified as being crucial for a specific interaction, but also prone to metabolic degradation, medicinal chemists could use this information to design new analogues.
By modifying the structure in silico (e.g., by adding or changing functional groups) and then re-running the quantum chemical and molecular dynamics calculations, researchers could predict how these changes would affect the molecule's electronic properties, reactivity, and conformation. This iterative cycle of computational prediction and subsequent chemical synthesis allows for a more focused and efficient approach to drug discovery and materials science, moving beyond trial-and-error methods. nih.gov
Derivatization and Functionalization Strategies of the 2 Benzazepine Core
Chemical Transformations of the 3-Ethoxy and 4-Methyl Moieties
The 3-ethoxy and 4-methyl substituents on the 2-benzazepine ring serve as key handles for a variety of chemical transformations, enabling the generation of a diverse library of analogues.
The 3-ethoxy group is an enol ether, which is known to be susceptible to electrophilic attack. psu.edu A primary transformation for this moiety is acid-catalyzed hydrolysis, which would convert the enol ether into the corresponding lactam, 4-methyl-1,5-dihydro-2H-2-benzazepin-2-one. This lactam is a versatile intermediate for further modifications.
The 4-methyl group, being benzylic in nature, can undergo several functionalization reactions. Radical halogenation, for instance using N-bromosuccinimide (NBS), can introduce a bromine atom to form 4-(bromomethyl)-3-ethoxy-1H-2-benzazepine. This bromide is a valuable precursor for nucleophilic substitution reactions. Additionally, oxidation of the methyl group can yield the corresponding carboxylic acid or alcohol, providing further points for derivatization such as esterification or etherification. researchgate.net
Introduction of Diverse Functional Groups onto the Benzazepine Scaffold
The aromatic ring of the 2-benzazepine scaffold provides a canvas for the introduction of a wide array of functional groups, which can significantly influence the molecule's properties.
Standard electrophilic aromatic substitution reactions are a direct method for this purpose. uomustansiriyah.edu.iqmasterorganicchemistry.com Given the presence of the electron-donating ethoxy and methyl groups, which are ortho- and para-directing, electrophiles are expected to add primarily at the C5 and C7 positions of the benzene (B151609) ring. libretexts.org For example, nitration using a mixture of nitric and sulfuric acid would likely yield 3-ethoxy-4-methyl-7-nitro-1H-2-benzazepine. chemicalbook.com This nitro group can then be reduced to an amine, providing a handle for amide coupling or other functionalizations.
Modern cross-coupling reactions offer a powerful and versatile alternative for introducing diversity. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are particularly useful. rsc.orgmdpi.com These reactions typically require a halogenated precursor, which can be synthesized via electrophilic halogenation of the benzazepine core. For instance, a 7-bromo-3-ethoxy-4-methyl-1H-2-benzazepine intermediate could be coupled with various boronic acids or alkynes to introduce new aryl or alkynyl moieties. researchgate.net
Synthesis of Structurally Modified 2-Benzazepine Analogues
The combination of the aforementioned chemical transformations allows for the synthesis of a wide range of structurally modified 2-benzazepine analogues.
A common strategy involves the initial hydrolysis of the 3-ethoxy group to the lactam. This benzazepinone (B8055114) can then undergo further functionalization. For example, a Friedel-Crafts acylation at the C7 position can introduce a new keto substituent. nih.gov The synthesis of various substituted 1-benzazepin-2-ones has been demonstrated starting from materials like α-tetralone, which undergoes a Schmidt reaction to form the core lactam, followed by electrophilic substitution. nih.gov
The following table outlines potential synthetic routes to various analogues starting from 3-Ethoxy-4-methyl-1H-2-benzazepine.
| Starting Material | Reaction Sequence | Resulting Analogue |
| This compound | 1. H₃O⁺, Heat | 4-Methyl-1,5-dihydro-2H-2-benzazepin-2-one |
| 4-Methyl-1,5-dihydro-2H-2-benzazepin-2-one | 1. HNO₃, H₂SO₄2. H₂, Pd/C | 7-Amino-4-methyl-1,5-dihydro-2H-2-benzazepin-2-one |
| This compound | 1. NBS, AIBN, CCl₄ | 4-(Bromomethyl)-3-ethoxy-1H-2-benzazepine |
| 4-(Bromomethyl)-3-ethoxy-1H-2-benzazepine | 1. NaN₃2. LiAlH₄ | 4-(Aminomethyl)-3-ethoxy-1H-2-benzazepine |
| This compound | 1. Br₂, FeBr₃2. Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 3-Ethoxy-4-methyl-7-phenyl-1H-2-benzazepine |
Regioselective and Chemoselective Modifications
Achieving high selectivity is a critical aspect of the derivatization of multifunctional molecules like this compound.
Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The fused azepine ring, along with the ethoxy and methyl groups, will influence the position of incoming electrophiles. As the ethoxy and alkyl groups are ortho-, para-directing, substitution is favored at the C5 and C7 positions. libretexts.org The specific outcome can be influenced by the steric bulk of the electrophile and the reaction conditions.
Chemoselectivity involves differentiating between the various reactive sites within the molecule: the enol ether, the methyl group, and the aromatic ring. For example, to selectively functionalize the aromatic ring without affecting the enol ether, reaction conditions must be carefully chosen. Palladium-catalyzed C-H activation can be a highly regioselective method for halogenation, as demonstrated in related heterocyclic systems like 1,4-benzodiazepinones. nih.govresearchgate.net The use of protecting groups can also be instrumental. For instance, if reactions are to be performed that are incompatible with the enol ether, it can be hydrolyzed to the more stable lactam, which can then be carried through several synthetic steps before any potential re-formation of an enol ether derivative.
Applications in Organic Synthesis and Materials Science
Utilization of 3-Ethoxy-4-methyl-1H-2-benzazepine as a Synthetic Intermediate
The 2-benzazepine core is a key structural motif in numerous biologically active compounds, and derivatives of this scaffold are often sought after in medicinal chemistry. General synthetic routes to 2-benzazepines include intramolecular Friedel-Crafts reactions of substituted cinnamylamides, dearomative rearrangements of o-nitrophenyl alkynes, and palladium-catalyzed cycloadditions. nih.govnih.govnih.gov These methodologies provide access to a variety of substituted 2-benzazepines, which can then serve as versatile synthetic intermediates.
This compound, with its enamine-like functionality, is primed for a range of chemical transformations. The ethoxy group can act as a leaving group in the presence of suitable nucleophiles or can be hydrolyzed to the corresponding benzazepinone (B8055114). The methyl group and the aromatic ring are also amenable to further functionalization. The reactivity of the 2-benzazepine nucleus allows for its use in the construction of more elaborate molecules. For instance, the nitrogen atom can be acylated or alkylated, and the double bond within the seven-membered ring can undergo various addition reactions.
A summary of potential synthetic transformations of the 2-benzazepine core, which can be extrapolated to this compound, is presented in the table below.
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Acylation | Acyl chlorides, base | N-Acyl-2-benzazepine |
| N-Alkylation | Alkyl halides, base | N-Alkyl-2-benzazepine |
| Reduction | NaBH4, H2/Pd | Tetrahydro-2-benzazepine |
| Cycloaddition | Dienes, heat or catalyst | Polycyclic benzazepine derivatives |
| Hydrolysis of Ethoxy Group | Acid or base catalysis | 2-Benzazepin-3-one |
These transformations underscore the utility of this compound as a versatile intermediate for generating a library of substituted benzazepine derivatives for further investigation.
Integration into More Complex Polycyclic and Heterocyclic Architectures
The 2-benzazepine framework serves as a valuable scaffold for the synthesis of intricate polycyclic and heterocyclic systems. The inherent reactivity of the benzazepine ring can be harnessed in cascade or tandem reactions to rapidly build molecular complexity. nih.gov For example, intramolecular cyclization strategies can be employed to fuse additional rings onto the benzazepine core.
The presence of the ethoxy and methyl groups in this compound can influence the regioselectivity of such cyclization reactions, providing a handle for directing the formation of specific isomers. The double bond within the seven-membered ring can participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct bridged or fused polycyclic frameworks. nih.gov
Furthermore, the benzazepine ring itself can be a precursor to other heterocyclic systems through ring-contraction or ring-expansion reactions, although such transformations would be highly dependent on the specific reaction conditions and the nature of the substituents. The ability to integrate the 2-benzazepine moiety into larger, more complex structures is crucial for the synthesis of natural product analogues and novel pharmaceutical agents.
Building Blocks for Advanced Organic Molecules
The concept of using modular building blocks is central to modern organic synthesis, allowing for the efficient and systematic construction of complex target molecules. mdpi.com 2-Benzazepine derivatives, including this compound, can be considered as valuable building blocks due to their rigid bicyclic structure and multiple points for diversification.
The synthesis of alkaloid-like frameworks is one area where 2-benzazepine building blocks have shown significant promise. nih.gov By strategically functionalizing the benzazepine core and then employing subsequent cyclization or coupling reactions, chemists can access complex molecular architectures that mimic the structures of natural products. This approach is particularly valuable in drug discovery, where the exploration of novel chemical space is paramount.
The functional groups of this compound provide orthogonal handles for stepwise modification. For example, the aromatic ring can be functionalized via electrophilic aromatic substitution or cross-coupling reactions, while the heterocyclic portion can undergo a different set of transformations. This modularity allows for the systematic variation of different parts of the molecule to fine-tune its properties.
Potential for Design of Novel Materials with Specific Chemical Properties
While the primary focus on 2-benzazepine derivatives has been in the realm of medicinal chemistry, the unique electronic and structural features of these N-heterocyclic compounds suggest their potential application in materials science. The incorporation of heteroatoms and conjugated π-systems into organic molecules can lead to interesting optical and electronic properties. researchgate.netmdpi.com
Although specific research on the material properties of this compound is not yet available, the broader class of N-heterocyclic aromatic compounds has been explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 2-benzazepine core, with its fused aromatic and heterocyclic rings, could potentially serve as a novel chromophore or a building block for conductive polymers.
The ethoxy and methyl substituents on the 2-benzazepine ring can be used to modulate the electronic properties and solid-state packing of the molecule, which are crucial factors in determining the performance of organic materials. For instance, the introduction of alkoxy groups can influence the solubility and processability of the material, as well as its photophysical properties. Further research into the synthesis of polymers or oligomers incorporating the this compound unit could unveil new materials with tailored chemical and physical characteristics.
Q & A
Q. What are the optimal synthetic routes for 3-Ethoxy-4-methyl-1H-2-benzazepine, considering yield and purity?
- Methodological Answer : Synthesis typically involves ring-closing strategies, such as intramolecular cyclization of substituted benzazepine precursors. For example, ethoxy and methyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. Protecting groups (e.g., tert-butoxycarbonyl) may stabilize intermediates. Reaction optimization should include monitoring by TLC and HPLC, with yields improved through solvent selection (e.g., DMF for polar intermediates) and catalytic conditions (e.g., Pd/C for hydrogenation steps). Purity ≥95% can be achieved via recrystallization in ethanol/water mixtures .
Table 1 : Comparison of Synthetic Conditions
| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzazepine derivative A | Pd/C | Ethanol | 68 | 92 |
| Benzazepine derivative B | None | DMF | 52 | 88 |
| Modified intermediate C | PtO₂ | THF | 75 | 96 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- UV/Vis Spectroscopy : Identifies π→π* transitions in the benzazepine core (λmax ~270–290 nm).
- FTIR : Confirms ethoxy (C-O-C stretch at ~1100 cm⁻¹) and methyl groups (C-H bend at ~1375 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d6) shows aromatic protons (δ 6.8–7.2 ppm), ethoxy CH₂ (δ 3.4–3.6 ppm), and methyl CH₃ (δ 1.2–1.4 ppm). Quantitative ¹³C NMR resolves quaternary carbons in the benzazepine ring .
Q. What HPLC parameters are recommended for impurity profiling?
- Methodological Answer : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Gradient: 20% B to 80% B over 25 min, flow rate 1.0 mL/min, detection at 254 nm. Limit impurities to ≤0.5% individual, ≤2.0% total, as per pharmacopeial standards .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines the structure by solving phase problems via direct methods. Key steps:
Crystal mounting and data collection (Mo-Kα radiation, λ = 0.71073 Å).
Structure solution via Patterson maps (SHELXS) and refinement (SHELXL) with anisotropic displacement parameters.
Validate bond angles (e.g., C-N-C in benzazepine: ~120°) and torsional strain (ethoxy group dihedral angle: ~15°).
SHELX’s robustness in handling twinned data ensures high-resolution molecular geometries .
Q. How to resolve discrepancies in reported melting points through DSC and crystallographic data?
- Methodological Answer : Differential Scanning Calorimetry (DSC) measures phase transitions (heating rate: 10°C/min, N₂ atmosphere). Conflicting melting points (e.g., 239–241°C vs. 235°C) may arise from polymorphs. Pair DSC with SC-XRD to identify crystalline forms:
Q. How can DFT calculations predict reactivity in nucleophilic environments?
- Methodological Answer : Density Functional Theory (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (FMOs). The LUMO energy (~-1.2 eV) indicates susceptibility to nucleophilic attack at the benzazepine’s electron-deficient positions (e.g., C-2). Solvent effects (PCM model for ethanol) refine activation energies (ΔG‡ ~25 kcal/mol for SN2 at ethoxy group) .
Q. What are the challenges in achieving enantiomeric purity, and how can chiral chromatography address them?
- Methodological Answer : Racemization occurs during synthesis due to the compound’s stereogenic center (C-3). Chiral HPLC with a cellulose-based column (Chiralpak IC, 250 × 4.6 mm) and isocratic elution (hexane:isopropanol 90:10, 0.8 mL/min) resolves enantiomers (RRT 1.0 for (R)-form, 1.1 for (S)-form). Enantiomeric excess (ee) ≥99% is achievable via iterative recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
